molecular formula C8H13N3 B1526560 1-(1-cyclopropylethyl)-1H-pyrazol-4-amine CAS No. 1251266-33-7

1-(1-cyclopropylethyl)-1H-pyrazol-4-amine

Cat. No. B1526560
M. Wt: 151.21 g/mol
InChI Key: UXFXUYBPIDKIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-cyclopropylethyl)-1H-pyrazol-4-amine, also known as CPEPA, is an organic compound that has been studied for its potential applications in scientific research. CPEPA is a cyclopropyl-substituted pyrazolamine with a molecular formula of C6H10N2. It has been found to have a wide range of biochemical and physiological effects and has been used for various laboratory experiments.

Scientific Research Applications

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers

  • Summary of the Application: This compound is used in the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers. These are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
  • Methods of Application or Experimental Procedures: The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
  • Results or Outcomes: The result is enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .

NLRP3 Inflammasome Inhibitors

  • Summary of the Application: This compound is used in the design, synthesis, and evaluation of novel NLRP3 inflammasome inhibitors. These inhibitors are based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold .
  • Methods of Application or Experimental Procedures: The sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .
  • Results or Outcomes: The result is the identification of several more potent and diversified NLRP3 antagonists with low nanomolar inhibitory activities .

properties

IUPAC Name

1-(1-cyclopropylethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(7-2-3-7)11-5-8(9)4-10-11/h4-7H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFXUYBPIDKIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclopropylethyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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